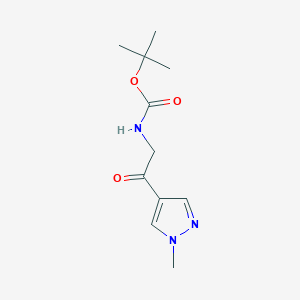
Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)-2-oxoethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate: is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by its tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a methyl group and an oxoethyl group. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of cephalosporin antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate typically begins with 1-methyl-1H-pyrazol-5-amine.
Reaction Steps:
Industrial Production Methods: Industrial production of tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate follows similar synthetic routes but on a larger scale, often employing automated reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The tert-butyl carbamate group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxoethyl group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly cephalosporin antibiotics. Biology: It is studied for its potential biological activities, including antimicrobial properties. Medicine: As an intermediate in drug synthesis, it contributes to the development of new pharmaceuticals. Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate exerts its effects is primarily through its role as an intermediate in drug synthesis. It facilitates the formation of active pharmaceutical ingredients by undergoing specific chemical transformations. The molecular targets and pathways involved depend on the final pharmaceutical product synthesized from this intermediate.
Comparison with Similar Compounds
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-5-yl)-2-oxoethyl]carbamate
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-3-yl)-2-oxoethyl]carbamate
- tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-hydroxyethyl]carbamate
Uniqueness:
- The specific substitution pattern on the pyrazole ring and the presence of the oxoethyl group make tert-butyl N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate unique.
- Its role as an intermediate in the synthesis of cephalosporin antibiotics distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-6-9(15)8-5-13-14(4)7-8/h5,7H,6H2,1-4H3,(H,12,16) |
InChI Key |
UCGBFVGVIIEWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















